

Application Note: Placebo-Controlled Trial of Mirogabalin for Neuropathic Pain

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Compound of Interest

Compound Name: Mirogabalin

Cat. No.: B560033

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Introduction

Mirogabalin (Tarlige®) is a gabapentinoid that selectively binds to the $\alpha 2\delta$ -1 and $\alpha 2\delta$ -2 subunits of voltage-gated calcium channels (VGCCs), which are involved in pain signal transmission.[1][2] It exhibits a more potent and sustained binding to the $\alpha 2\delta$ -1 subunit compared to other drugs in its class, like pregabalin, suggesting a potential for strong analgesic effects with a favorable safety margin.[3][4][5] This application note outlines the design and protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of **Mirogabalin** in treating peripheral neuropathic pain (PNP), such as diabetic peripheral neuropathic pain (DPNP) or postherpetic neuralgia (PHN).

Scientific Rationale

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. A key mechanism is the upregulation of $\alpha 2\delta$ subunits of VGCCs in presynaptic nerve terminals, leading to increased calcium influx and excessive release of excitatory neurotransmitters like glutamate and substance P.[6][7] **Mirogabalin** modulates these channels, thereby reducing neurotransmitter release and dampening the hyperexcitability of neurons that contributes to pain.[3][6] Previous clinical trials have demonstrated **Mirogabalin**'s efficacy in Asian patient populations with DPNP and PHN.[8][9] A robust placebo-controlled trial is the gold standard to definitively establish efficacy and safety in a given population.

Study Objectives

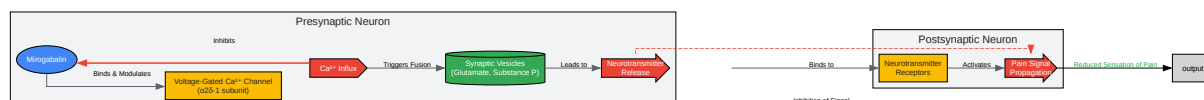
3.1 Primary Objective: To evaluate the efficacy of **Mirogabalin** compared to placebo in reducing pain intensity in subjects with peripheral neuropathic pain.

3.2 Secondary Objectives:

- To assess the proportion of subjects with a clinically meaningful reduction in pain (e.g., $\geq 30\%$ and $\geq 50\%$ responders).
- To evaluate the effect of **Mirogabalin** on patient-reported global impression of change.
- To assess the impact of **Mirogabalin** on sleep, function, and other pain-related symptoms.
- To characterize the safety and tolerability profile of **Mirogabalin**.

Mechanism of Action Signaling Pathway

The therapeutic effect of **Mirogabalin** is rooted in its modulation of neuronal signaling in pain pathways.



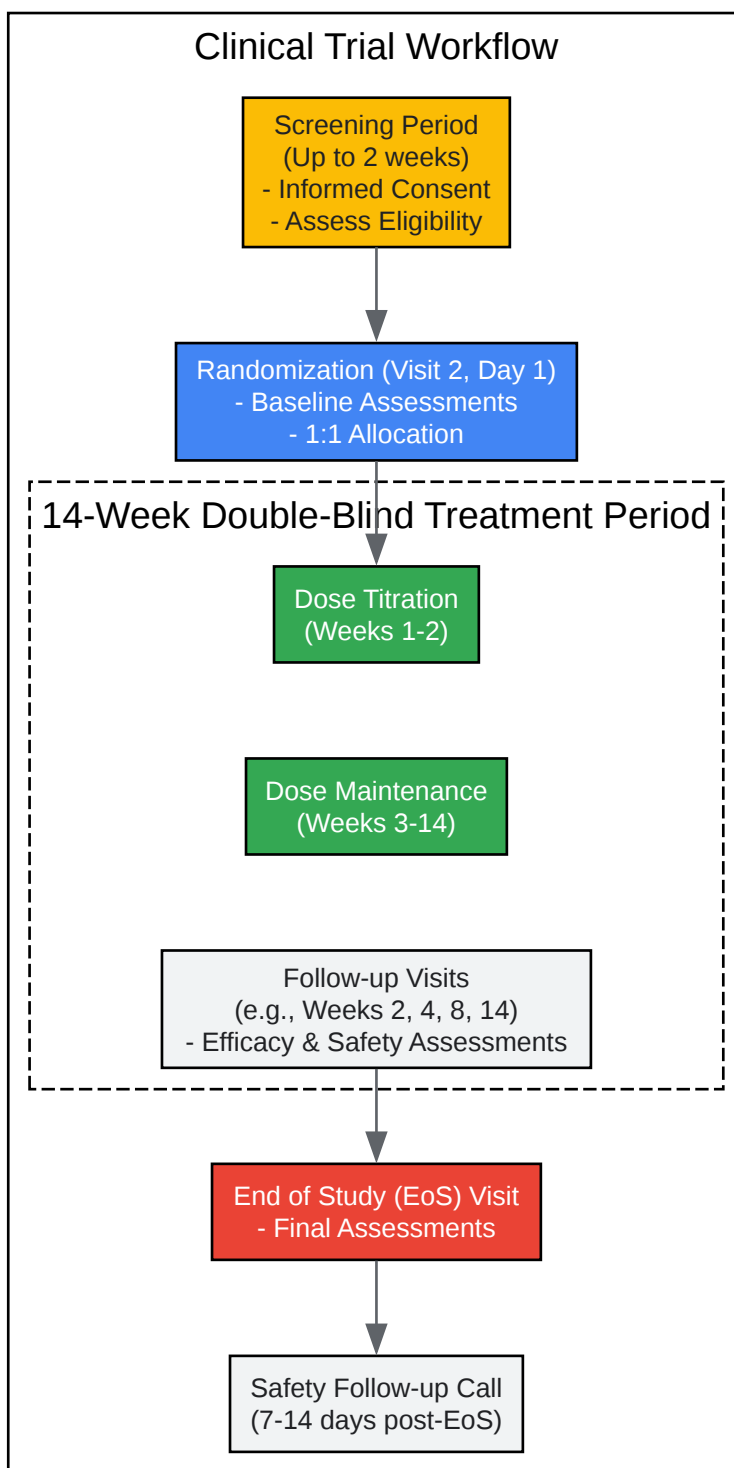
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Caption: **Mirogabalin**'s mechanism of action in reducing neuropathic pain.

Experimental Protocols

Study Design

This study is a Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter trial. The study will consist of a screening period, a 14-week double-blind treatment period, and a follow-up period.^{[10][11]}



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Caption: High-level workflow for the placebo-controlled **Mirogabalin** trial.

Study Population

Recruitment will target adults with a confirmed diagnosis of DPNP or PHN for at least 3 months.

Inclusion & Exclusion Criteria	
Key Inclusion Criteria	1. Male or female, aged 20 years or older. [10] 2. Diagnosis of DPNP or PHN.3. Average Daily Pain Score (ADPS) of ≥ 4 on an 11-point Numeric Rating Scale (NRS) during the screening period. [12] 4. Willing and able to provide written informed consent.
Key Exclusion Criteria	1. Severe pain unrelated to the neuropathic condition being studied. [13] 2. History of major psychiatric disorders within the last year. [13] 3. Severe renal impairment (e.g., Creatinine Clearance < 30 mL/min). [14] 4. Use of other gabapentinoids or prohibited medications that cannot be washed out.5. Known hypersensitivity to Mirogabalin or its components.

Treatment Protocol

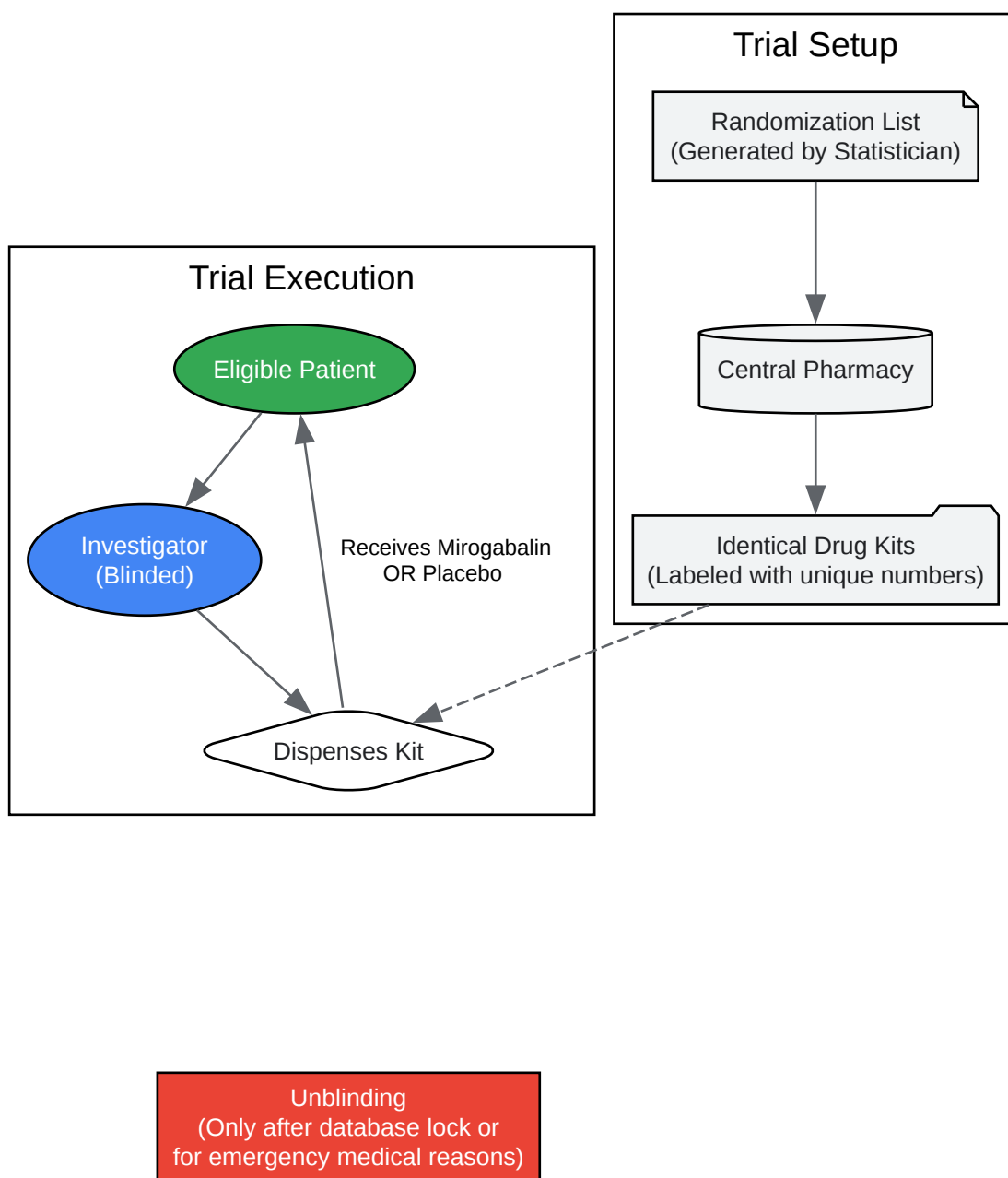
7.1 Investigational Product and Placebo:

- **Mirogabalin:** Supplied as oral tablets.
- Placebo: Identical in appearance, taste, and packaging to the **Mirogabalin** tablets.

7.2 Dosing and Administration: Subjects will be randomized in a 1:1 ratio to receive either **Mirogabalin** or a matching placebo. The dosing will follow a titration schedule to improve tolerability.

Week	Mirogabalin Dose	Placebo Dose
Week 1	5 mg twice daily	Placebo twice daily
Week 2	10 mg twice daily	Placebo twice daily
Weeks 3-14	15 mg twice daily	Placebo twice daily
Note: Dose adjustments for patients with moderate renal impairment may be necessary. [13]		

7.3 Blinding and Randomization: The trial will be triple-blinded (participant, investigator, and sponsor personnel involved in the study conduct are blinded).[\[11\]](#) A central randomization system will be used to assign subjects to treatment arms.



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Caption: Diagram of the randomization and triple-blinding process.

Schedule of Assessments

Visit	Screening	Randomization (Wk 0)	Wk 2	Wk 4	Wk 8	Wk 14 / EoS	Follow-up Call
Informed Consent	X						
Inclusion/Exclusion	X	X					
Demographics	X						
Medical History	X						
Physical Exam	X	X					
Vital Signs	X	X	X	X	X	X	
ADPS (NRS)	X	X	X	X	X	X	
PGIC	X	X	X				
Sleep Quality Scale	X	X	X	X			
Adverse Event (AE) Monitoring	X	X	X	X	X	X	
Clinical Labs	X	X					
Drug Dispensing	X	X	X	X			

Drug

Accountability X X X X

Efficacy and Safety Endpoints

9.1 Primary Efficacy Endpoint:

- Change from baseline to Week 14 in the weekly Average Daily Pain Score (ADPS), based on an 11-point (0-10) Numeric Rating Scale (NRS).[\[10\]](#)[\[11\]](#)

9.2 Secondary Efficacy Endpoints:

- Responder Rate: Percentage of subjects with $\geq 30\%$ and $\geq 50\%$ reduction in ADPS from baseline to Week 14.[\[9\]](#)
- Patient Global Impression of Change (PGIC): Assessed on a 7-point scale at specified visits.[\[15\]](#)
- Sleep Quality: Assessed using a validated scale (e.g., Pittsburgh Sleep Quality Index or daily sleep quality NRS).[\[16\]](#)

9.3 Safety Assessments:

- Monitoring and recording of all Treatment-Emergent Adverse Events (TEAEs).
- Regular assessment of vital signs.
- Clinical laboratory tests (hematology, chemistry, urinalysis) at screening and end of study.
- Physical examinations.

Statistical Analysis

10.1 Sample Size: The sample size will be calculated to provide at least 90% power to detect a statistically significant difference in the primary endpoint between the **Mirogabalin** and placebo groups, assuming a two-sided alpha level of 0.05.

10.2 Efficacy Analysis: The primary efficacy analysis will be performed on the Full Analysis Set (FAS), including all randomized subjects who received at least one dose of the study drug. The change from baseline in ADPS will be analyzed using a Mixed Model for Repeated Measures (MMRM).

10.3 Safety Analysis: The safety analysis will include all subjects who received at least one dose of the study drug. Descriptive statistics will be used to summarize all safety data, including the incidence of TEAEs.

Data Presentation

All quantitative data from the trial will be summarized in structured tables for clear comparison between treatment arms.

Table 1: Baseline Demographics and Characteristics

Characteristic	Mirogabalin (N=...)	Placebo (N=...)	Total (N=...)
Age (years), Mean (SD)			
Sex, n (%)			
Male			
Female			
Race, n (%)			
BMI (kg/m ²), Mean (SD)			

| Baseline ADPS, Mean (SD) | | | |

Table 2: Summary of Primary Efficacy Endpoint

Endpoint	Mirogabalin (N=...)	Placebo (N=...)	LS Mean Difference (95% CI)	p-value

| Change from Baseline in ADPS at Week 14, LS Mean (SE) | | | |

Table 3: Summary of Key Adverse Events

Adverse Event	Mirogabalin (N=...), n (%)	Placebo (N=...), n (%)
Any TEAE		
Dizziness		
Somnolence		
Peripheral Edema		
Headache		
Serious AEs		

| AEs leading to Discontinuation | | |

Table 4: **Mirogabalin** Pharmacokinetic Parameters (from prior studies)

Parameter	Value	Reference
Tmax (median)	~1 hour	[17]
t1/2 (mean)	2-3 hours	[17]
Bioavailability	~85-98% (in monkeys/rats)	[18]
Primary Excretion Route	Renal (unchanged)	[19]

Data derived from healthy volunteer and preclinical studies.

Ethical Considerations

This trial will be conducted in accordance with the principles of the Declaration of Helsinki, Good Clinical Practice (GCP) guidelines, and all applicable regulatory requirements.[\[20\]](#)[\[21\]](#) All subjects must provide written informed consent before any study-related procedures are performed. The protocol and informed consent form will be reviewed and approved by an independent Institutional Review Board (IRB) or Ethics Committee (EC) at each study site.

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